molecular formula C11H8F3NO2 B12278550 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone

Cat. No.: B12278550
M. Wt: 243.18 g/mol
InChI Key: MOGTWVVVLKSCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a trifluoromethyl group and a methoxy group attached to an indole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-7-9(8)6(5-15-7)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

MOGTWVVVLKSCIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.